Andropanoside

Cancer Topoisomerase II alpha 3D-QSAR

Andropanoside (CAS 82209-72-1) is an ent-labdane diterpenoid glycoside isolated from the medicinal herb Andrographis paniculata, structurally characterized as a glycosylated diterpene lactone with a molecular formula of C26H40O9 and a molecular weight of 496.59 g/mol. It belongs to the class of diterpene glycosides and serves as a key reference standard for the quality control and pharmacological investigation of A.

Molecular Formula C26H40O9
Molecular Weight 496.6 g/mol
CAS No. 82209-72-1
Cat. No. B590966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndropanoside
CAS82209-72-1
Molecular FormulaC26H40O9
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)COC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C26H40O9/c1-14-4-7-18-25(2,16(14)6-5-15-9-11-33-23(15)32)10-8-19(28)26(18,3)13-34-24-22(31)21(30)20(29)17(12-27)35-24/h9,16-22,24,27-31H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1
InChIKeyMEEPUSVTMHGIPC-MVGASCEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Andropanoside (CAS 82209-72-1) Diterpene Glycoside Reference Standard for Pharmacological Research


Andropanoside (CAS 82209-72-1) is an ent-labdane diterpenoid glycoside isolated from the medicinal herb Andrographis paniculata, structurally characterized as a glycosylated diterpene lactone with a molecular formula of C26H40O9 and a molecular weight of 496.59 g/mol [1]. It belongs to the class of diterpene glycosides and serves as a key reference standard for the quality control and pharmacological investigation of A. paniculata-derived formulations [2].

Andropanoside (CAS 82209-72-1) Structural Differentiation from Andrographolide and Neoandrographolide Precludes Simple Substitution


Andropanoside cannot be interchanged with the more abundant andrographolide or neoandrographolide without altering experimental outcomes. The presence of a glucose moiety at the C-19 position in andropanoside, absent in andrographolide, and a distinct hydroxylation pattern compared to neoandrographolide, results in divergent physicochemical properties, ADME profiles, and target engagement. For instance, in Caco-2 cell monolayer permeability studies, andropanoside exhibits a distinct basolateral concentration profile relative to andrographolide and deoxyandrographolide [1]. Furthermore, molecular docking studies against the SARS-CoV-2 Mpro receptor reveal that andropanoside exhibits a binding affinity of -7.9 kcal/mol, which is 1.3 kcal/mol stronger than andrographolide (-6.6 kcal/mol) and 0.1 kcal/mol stronger than neoandrographolide (-7.8 kcal/mol) [2]. These quantitative differences underscore the necessity for compound-specific selection and procurement.

Andropanoside (CAS 82209-72-1) Quantitative Differentiation Evidence versus Andrographolide, Neoandrographolide, and Etoposide


Andropanoside Demonstrates Superior Predicted Topoisomerase II Alpha Inhibition vs. Etoposide via 3D-QSAR

In a 3D-QSAR study screening 240 phytochemicals against topoisomerase II alpha, andropanoside was predicted to be a more potent inhibitor of the catalytic site than the clinical standard drug etoposide. The QSAR model exhibited high predictive accuracy (R² = 0.954, Q² = 0.851). While etoposide is a known inhibitor, the computational analysis indicates andropanoside may possess superior binding interactions [1]. The study further validated these findings through comparative molecular docking, showing distinct ligand interaction profiles between andropanoside and etoposide within the topoisomerase II alpha binding pocket [1].

Cancer Topoisomerase II alpha 3D-QSAR Computational Chemistry

Andropanoside Exhibits Higher Binding Affinity to SARS-CoV-2 Mpro Compared to Andrographolide and Neoandrographolide

Molecular docking simulations against the SARS-CoV-2 main protease (Mpro) revealed that andropanoside binds with an affinity of -7.9 kcal/mol. This value is 1.3 kcal/mol stronger than andrographolide (-6.6 kcal/mol) and 0.1 kcal/mol stronger than neoandrographolide (-7.8 kcal/mol) [1]. The standard ligand (N3) used for validation exhibited an affinity of -7.5 kcal/mol, further contextualizing andropanoside's superior computational binding profile relative to both in-class comparators and the reference ligand.

Antiviral SARS-CoV-2 Mpro Molecular Docking COVID-19

Andropanoside Demonstrates Intermediate Caco-2 Monolayer Permeability Differentiating from Andrographolide and Deoxyandrographolide

In a Caco-2 cell monolayer permeability assay using an Andrographis paniculata extract (APW), andropanoside exhibited a basolateral concentration profile that was distinct from both andrographolide and deoxyandrographolide. At the highest tested APW concentration (6400 μg/ml), the measured basolateral concentrations were: andrographolide (131.9 ± 33.47 μg/ml), dehydroandrographolide (84.91 ± 12.82 μg/ml), andropanoside (30.21 ± 3.570 μg/ml), deoxyandrographolide (25.42 ± 5.342 μg/ml), and neoandrographolide (13.15 ± 7.774 μg/ml) [1]. This data quantifies the differential intestinal permeability of andropanoside relative to its major co-occurring diterpenoids.

ADME Pharmacokinetics Caco-2 Intestinal Absorption Bioavailability

Andropanoside Complies with Lipinski's Rule of Five for Oral Bioactivity, Differentiating from Etoposide

In a computational screen of 240 phytochemicals, andropanoside was one of only four compounds that qualified as having good oral bioactivity based on Lipinski's Rule of Five [1]. The standard drug etoposide, used as a comparator in the same study for topoisomerase II alpha inhibition, violates Lipinski's rule due to its high molecular weight (588.6 g/mol) and elevated number of hydrogen bond acceptors, which are associated with poor oral absorption and low bioavailability [2]. Andropanoside, with a molecular weight of 496.6 g/mol, 5 hydrogen bond donors, and 9 hydrogen bond acceptors, falls within Lipinski's acceptable parameters [3]. This fundamental physicochemical distinction provides a rationale for selecting andropanoside over etoposide in early-stage drug discovery programs where oral bioavailability is a priority.

Drug-likeness Lipinski's Rule of Five Oral Bioavailability ADME Computational

Andropanoside (CAS 82209-72-1) Prioritized Research and Industrial Application Scenarios Based on Comparative Evidence


Oncology Drug Discovery: Topoisomerase II Alpha Inhibitor Lead Optimization

Procure andropanoside as a lead scaffold for developing novel, orally bioavailable topoisomerase II alpha inhibitors. The 3D-QSAR evidence predicting superior inhibition compared to etoposide [1], combined with its compliance with Lipinski's Rule of Five [1], positions it as a chemically tractable starting point distinct from etoposide's physicochemical limitations.

Antiviral Research: SARS-CoV-2 Mpro Inhibitor Screening

Utilize andropanoside as a reference compound in SARS-CoV-2 Mpro inhibition assays. Its superior in silico binding affinity (-7.9 kcal/mol) compared to andrographolide (-6.6 kcal/mol) and neoandrographolide (-7.8 kcal/mol) [2] justifies its selection for in vitro validation and structure-activity relationship studies.

Pharmacokinetic and Formulation Development Studies

Employ andropanoside as a model diterpene glycoside in ADME studies. The direct Caco-2 permeability data, which shows a 4.4-fold difference in basolateral concentration compared to andrographolide [3], provides a quantitative basis for designing targeted formulations to enhance oral bioavailability of this specific compound class.

Technical Documentation Hub

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